N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-20-11-5-8-14(20)15(21)12-19-17(23)16(22)18-10-9-13-6-3-2-4-7-13/h2-8,11,15,21H,9-10,12H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBIRDZVXUBDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Hydroxyethylation: The pyrrole derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent in the presence of a base such as sodium hydroxide.
Oxalamide Formation: The final step involves the reaction of the hydroxyethylated pyrrole with phenethylamine and oxalyl chloride in an inert solvent like dichloromethane, under cooling conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of iron(III) bromide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide has shown potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the pyrrole and phenethyl groups could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-phenethyloxalamide: Lacks the methyl group on the pyrrole ring.
N1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide: Lacks the methyl group on the pyrrole ring.
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyl oxalamide: Contains a benzyl group instead of a phenethyl group.
Uniqueness
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide is unique due to the presence of both the hydroxyethyl and phenethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound notable for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrole moiety : Contributes to its reactivity and biological interactions.
- Oxalamide functional group : Implicated in various biological activities.
- Hydroxyl group : Enhances solubility and may influence pharmacokinetics.
- Phenethyl group : Increases lipophilicity, potentially affecting absorption.
Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The specific biological activity of this compound is still under investigation, but several potential mechanisms have been identified:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer therapy as they alter gene expression and promote apoptosis in cancer cells.
- Anti-inflammatory Properties : Research indicates that oxalamides may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
- Antimicrobial Activity : Related pyrrole derivatives have demonstrated antimicrobial properties, indicating potential applications in infectious diseases.
Synthesis
The synthesis of this compound can be achieved through various methodologies, including:
- Condensation reactions involving pyrrole derivatives and oxalic acid or its derivatives.
- Functionalization techniques to introduce the hydroxyl and phenethyl groups.
These synthetic routes highlight the versatility of the compound's chemistry while maintaining structural integrity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique properties and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide | Contains an aryl group and hydroxamic acid | Histone deacetylase inhibitor |
| 1-(1-methylpyrrol-2-yl)ethanone | Simple pyrrole derivative | Antimicrobial properties |
| N-acetyl-N'-phenethylurea | Urea derivative with phenethyl group | Anticancer activity |
This table illustrates how this compound may possess distinct biological activities due to its dual functional groups.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- HDAC Inhibition Study : A study on related oxalamides demonstrated their capacity to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Anti-inflammatory Mechanism : Research indicated that pyrrole-based compounds could inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in chronic inflammatory conditions.
- Anticancer Activity Assessment : Various pyrrole derivatives were tested against cancer cell lines, revealing significant cytotoxic effects linked to their structural characteristics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
